molecular formula C23H27N5O5 B2890910 ethyl 3-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 896302-71-9

ethyl 3-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

Cat. No. B2890910
CAS RN: 896302-71-9
M. Wt: 453.499
InChI Key: UYJSUWHMUHTMOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “ethyl 3-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be deduced from its molecular formula and other spectroscopic data. In this case, the molecular formula is not provided in the search results .


Chemical Reactions Analysis

The chemical reactions involving this compound could be numerous, depending on the conditions and reagents used. Without specific context or references, it’s difficult to provide a detailed analysis .

Scientific Research Applications

Antioxidant Properties of Phenolic Compounds

Phenolic compounds isolated from various natural sources have been extensively studied for their antioxidant activities. For instance, compounds isolated from walnut kernels, such as ethyl gallate and vanillic acid, have demonstrated significant DPPH scavenging activities, highlighting the potential of phenolic compounds in combating oxidative stress (Zhang et al., 2009).

Synthesis and Catalytic Activities

The synthesis of complex molecules often involves catalytic processes that enhance reaction efficiency. For example, the catalytic decomposition of dibenzylselenonium ylides with thioamides has been explored, offering pathways to produce selenide and tetra-substituted ethylene, which could be relevant for developing new synthetic routes or catalysts for organic transformations (Tamagaki & Hatanaka, 1976).

Antimicrobial and Anti-inflammatory Activities

Research into the antimicrobial and anti-inflammatory properties of chemical compounds is crucial for developing new pharmaceuticals. For example, substituted aryl meroterpenoids from red seaweed have been identified as potential antioxidants with significant activities, suggesting the importance of marine-derived compounds in medical research (Chakraborty et al., 2016).

Encapsulation in Zeolite for Catalysis

The encapsulation of complexes in zeolite matrices represents an innovative approach to catalysis, providing a reusable and potentially more efficient catalyst system. Such methodologies have been applied to the oxidation of primary alcohols and hydrocarbons, demonstrating the versatility and applicability of encapsulated catalysts in organic synthesis (Ghorbanloo & Alamooti, 2017).

Mechanism of Action

The mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect. Unfortunately, without specific studies or data, the mechanism of action for this compound is unknown .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .

properties

IUPAC Name

ethyl 3-[6-[(4-methoxyphenyl)methyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O5/c1-6-33-18(29)11-12-26-21(30)19-20(25(4)23(26)31)24-22-27(14(2)15(3)28(19)22)13-16-7-9-17(32-5)10-8-16/h7-10H,6,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJSUWHMUHTMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C(=O)C2=C(N=C3N2C(=C(N3CC4=CC=C(C=C4)OC)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.